
3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide is an organic compound with a complex structure that includes a chloro group, a hydroxyethyl group, and a methyl group attached to a cinnamamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide typically involves the reaction of 3-chlorocinnamic acid with N-methyl-2-aminoethanol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of 3-Chloro-N-(2-oxoethyl)-N-methylcinnamamide.
Reduction: Formation of N-(2-hydroxyethyl)-N-methylcinnamamide.
Substitution: Formation of 3-Amino-N-(2-hydroxyethyl)-N-methylcinnamamide or 3-Thio-N-(2-hydroxyethyl)-N-methylcinnamamide.
科学研究应用
3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
- 3-Chloro-N-(2-hydroxyethyl)benzamide
- 3-Chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- 3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications, making it a valuable compound for further research and development.
属性
CAS 编号 |
43196-34-5 |
|---|---|
分子式 |
C12H14ClNO2 |
分子量 |
239.70 g/mol |
IUPAC 名称 |
(E)-3-(3-chlorophenyl)-N-(2-hydroxyethyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H14ClNO2/c1-14(7-8-15)12(16)6-5-10-3-2-4-11(13)9-10/h2-6,9,15H,7-8H2,1H3/b6-5+ |
InChI 键 |
CGNUKUNEUPIALA-AATRIKPKSA-N |
手性 SMILES |
CN(CCO)C(=O)/C=C/C1=CC(=CC=C1)Cl |
规范 SMILES |
CN(CCO)C(=O)C=CC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




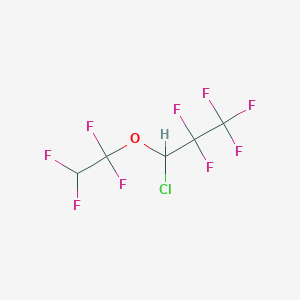
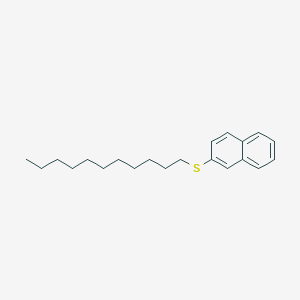
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)

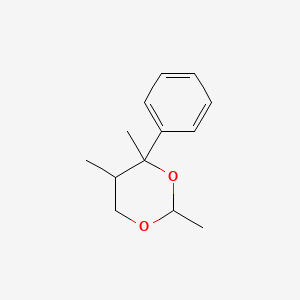
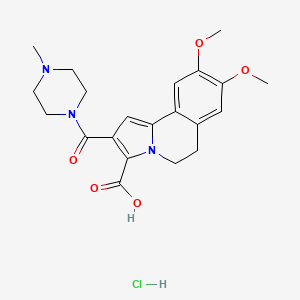
![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
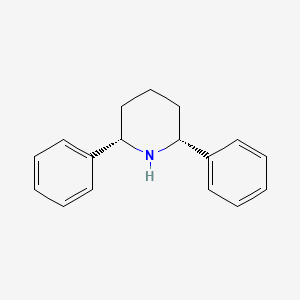

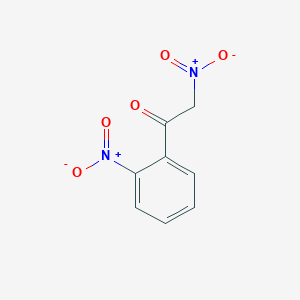
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
